Vindesine
Overview
Description
Vindesine, also termed Eldisine, is a semisynthetic vinca alkaloid derived from the flowering plant Catharanthus roseus . It is an inhibitor of mitosis and is used as a chemotherapy drug . It is used, generally in combination with other chemotherapeutic drugs, in the treatment of various malignancies such as leukemia, lymphoma, melanoma, breast cancer, and lung cancer .
Synthesis Analysis
Vindesine is a semi-synthetic derivative of vinblastine . The biosynthesis of vinca alkaloids can proceed by three methods: total synthesis, chemical synthesis, and semisynthesis . These anticancerous monoterpene indole alkaloids (MIA) follow the semisynthesis method for their manufacturing which partially incorporates chemical synthesis by using chemicals as starting components, obtained from natural sources .Molecular Structure Analysis
Vindesine has a molecular formula of C43H55N5O7 . Its average mass is 753.926 Da and its monoisotopic mass is 753.410156 Da .Chemical Reactions Analysis
Vinca alkaloids including vincristine, vinblastine, vindesine, and vinflunine are chemotherapeutic compounds commonly used to treat various cancers . They are one of the first microtubule-targeting agents to be produced and certified for the treatment of hematological and lymphatic neoplasms . Microtubule targeting agents like vincristine and vinblastine work by disrupting microtubule dynamics, causing mitotic arrest and cell death .Physical And Chemical Properties Analysis
Vindesine has a density of 1.4±0.1 g/cm3 . Its molar refractivity is 208.4±0.4 cm3 . It has 12 H bond acceptors and 6 H bond donors . It has 7 freely rotating bonds .Scientific Research Applications
Vindesine in Cancer Treatment
Vindesine, a vinca alkaloid, has been studied extensively for its efficacy in treating various cancers. In acute lymphocytic leukemia (ALL) of childhood, vindesine showed promising results in a phase-III trial, indicating its potential as a therapeutic agent in pediatric oncology (Krivit et al., 2004). Additionally, a phase-II study reported the effectiveness of vindesine in advanced malignant melanoma, with a notable response rate (Retsas et al., 2004). Vindesine's broad-spectrum antineoplastic activity has also been demonstrated in bronchogenic carcinomas, melanoma, testicular carcinoma, esophageal carcinoma, malignant lymphoma, and Wilms' tumor, as evidenced by phase-II trials at the Memorial Sloan-Kettering Cancer Center (Gralla et al., 2004).
Vindesine in Combination Therapies
Combination chemotherapy involving vindesine has been explored for various cancers. For instance, in a study on colorectal and esophageal tumors, vindesine showed antitumor activity and was well tolerated, suggesting its potential for inclusion in combination chemotherapy programs for metastatic gastrointestinal cancers (Bedikian et al., 2004). Additionally, in breast cancer treatment, vindesine demonstrated clinical activity with a response rate of 29% in a phase-II study (Smith & Powles, 2004).
Vindesine in Targeted Therapy
The targeted delivery of vindesine using monoclonal antibodies has been a focus of research to enhance its efficacy and reduce side effects. A study involving the distribution of tritiated vindesine in tumor-bearing mice showed selective tumor localization when vindesine was conjugated with a monoclonal anti-CEA antibody, leading to reduced toxicity (Rowland et al., 2004).
Vindesine's Mechanism of Action
Vindesine's role as a microtubule inhibitor, common to Vinca alkaloids, has been highlighted in its pharmacological profile. It inhibits tubulin polymerization into microtubules, a mechanism critical in cancer cell division. This mechanism has been the basis for its wide application in anticancer therapies (Zhou & Rahmani, 2012).
Safety And Hazards
Vindesine is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of contact with skin or eyes, it is recommended to wash immediately with plenty of water .
Future Directions
The key issues facing vinca alkaloids applications include establishing an environment-friendly production technique based on microorganisms, as well as increasing bioavailability without causing harm to patient’s health . The low yield of these vinca alkaloids from the plant and the difficulty of meeting their huge colossal demand around the globe prompted researchers to create a variety of approaches . Endophytes could thus be selected to produce beneficial secondary metabolites required for the biosynthesis of vinca alkaloids .
properties
IUPAC Name |
methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H55N5O7.H2O4S/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50;1-5(2,3)4/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50);(H2,1,2,3,4)/t25-,34+,35-,36-,39+,40-,41-,42+,43+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFJBSXICYYSKG-FJFFLIEUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H57N5O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049074 | |
Record name | Vindesine sulfate salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
852.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vindesine sulfate | |
CAS RN |
59917-39-4 | |
Record name | Vindesine sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59917-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vindesine sulfate salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vincaleukoblastine, 3-(aminocarbonyl)-O4-deacetyl-3-de(methoxycarbonyl)-, sulfate (1:1) (salt) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.331 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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